molecular formula C₁₄H₁₇N₃O₂ B1145655 5,6-Orthoquinone Primaquine CAS No. 1660108-75-7

5,6-Orthoquinone Primaquine

Katalognummer: B1145655
CAS-Nummer: 1660108-75-7
Molekulargewicht: 259.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Orthoquinone Primaquine (5,6-POQ) is a stable oxidative metabolite of the antimalarial drug primaquine and a critical surrogate marker for the putative active metabolite, 5-hydroxyprimaquine . Its formation occurs primarily via the hepatic cytochrome P450 2D6 (CYP2D6) pathway, which is essential for the radical cure of Plasmodium vivax malaria . Furthermore, research demonstrates that 5,6-Orthoquinone can also be generated directly within human erythrocytes through a non-enzymatic oxidation process, indicating a potential site-specific mechanism of action and toxicity . This compound is a pivotal molecule for investigating the dual therapeutic and toxic profiles of 8-aminoquinoline drugs. Its study is crucial for understanding the mechanism of action against dormant liver-stage parasites (hypnozoites) and the hemolytic toxicity observed in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals . Recent studies using a novel humanized mouse model for G6PD deficiency have provided direct evidence that 5,6-Orthoquinone is directly hemolytic to older G6PD-deficient red blood cells, challenging the previous notion that it was merely an inactive metabolic waste product . This metabolite is detectable in urine and erythrocytes, making it a valuable analytical biomarker in pharmacokinetic studies to assess CYP2D6 metabolic activity and predict primaquine efficacy . Research into this compound is fundamental for advancing the development of safer and more effective radical cure therapies for relapsing malaria. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1660108-75-7

Molekularformel

C₁₄H₁₇N₃O₂

Molekulargewicht

259.3

Synonyme

8-((5-Aminopentan-2-yl)quinoline-5,6-dione;  8-[(4-amino-1-methylbutyl)amino]-5,6-Quinolinedione

Herkunft des Produkts

United States

Formation and Biotransformation Pathways of 5,6 Orthoquinone Primaquine

Enzymatic Formation of 5,6-Orthoquinone Primaquine (B1584692)

The primary route for the generation of 5,6-Orthoquinone Primaquine in the body is through a series of enzymatic reactions predominantly occurring in the liver. This process is initiated by the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of a vast array of xenobiotics, including primaquine.

Role of Cytochrome P450 2D6 (CYP2D6) in 5-Hydroxylation

The metabolic activation of primaquine is heavily dependent on the cytochrome P450 (CYP) 2D family of enzymes. nih.gov In humans, this is specifically carried out by CYP2D6. nih.govnih.gov This enzyme facilitates the 5-hydroxylation of the primaquine molecule, a critical initial step in the formation of its active metabolites. nih.gov The hydroxylation occurs on the quinoline (B57606) core of the primaquine structure. nih.govcore.ac.ukresearchgate.net This metabolic event is considered a necessary activation step for producing unstable, reactive metabolites that are capable of redox cycling. nih.gov

Recent studies have underscored the necessity of this CYP2D6-mediated metabolism for the therapeutic activity of primaquine. nih.gov The formation of 5,6-orthoquinone has been confirmed to proceed through this CYP2D6-mediated pathway in various experimental models, including primary human hepatocytes and in vivo studies with mice. core.ac.uk

Oxidative Demethylation and Conversion of 5-Hydroxyprimaquine (B3272956) to this compound

Following the initial 5-hydroxylation by CYP2D6, the resulting metabolite, 5-hydroxyprimaquine, is highly unstable. core.ac.uk It undergoes further transformation to generate this compound. This conversion involves an oxidative demethylation process. nih.govresearchgate.netcore.ac.uk

The pathway involves the initial formation of 5-hydroxyprimaquine, which then rapidly oxidizes to its quinone-imine form. researchgate.net This is followed by further oxidation and the effective loss of the methyl group at the 6-position of the quinoline ring, ultimately yielding this compound. core.ac.uk This metabolite is considered a more stable, albeit still reactive, product in this metabolic cascade. researchgate.netmalariaworld.org In fact, 5-hydroxyprimaquine is so labile that it is not typically detected in blood or urine; instead, its downstream product, this compound, is the species that can be measured. malariaworld.orgnih.gov

Influence of CYP2D6 Polymorphisms on this compound Generation

The gene encoding for CYP2D6 is highly polymorphic, with over 74 different alleles identified to date. nih.govnih.govresearchgate.net These genetic variations can lead to significant interindividual differences in enzyme activity, which in turn affects the metabolism of primaquine and the generation of this compound. nih.govnih.govnih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.gov Decreased CYP2D6 enzyme activity has been directly linked to reduced therapeutic efficacy of primaquine. nih.gov For instance, individuals with a poor or intermediate metabolizer status have been shown to have lower levels of phenolic metabolites compared to extensive metabolizers. nih.gov

In a study of Cambodian adults, those with a Normal Metabolizer (NM) phenotype had a urine creatinine-corrected 5,6-orthoquinone area under the curve (AUC) that was nearly three times higher than that of the Intermediate Metabolizer (IM) group. asm.orgnih.gov This highlights the profound impact of CYP2D6 polymorphisms on the formation of this critical metabolite. asm.org The presence of certain alleles, such as CYP2D6*4, can compromise primaquine metabolism, leading to lower conversion of the drug into its active metabolites. scielo.br

Table 1: Impact of CYP2D6 Phenotype on this compound Levels

CYP2D6 PhenotypeRelative 5,6-Orthoquinone LevelsReference
Normal Metabolizer (NM)Higher asm.org, nih.gov
Intermediate Metabolizer (IM)Lower asm.org, nih.gov
Poor Metabolizer (PM)Significantly Lower nih.gov

Non-Enzymatic Generation of this compound

While hepatic metabolism is the primary source of this compound, evidence suggests that this metabolite can also be formed through non-enzymatic pathways, particularly within erythrocytes.

Formation in Erythrocytes Independent of Hepatic Metabolism

Studies have demonstrated that this compound can be generated directly within human red blood cells (RBCs), independent of the enzymatic processes in the liver. nih.govd-nb.infonih.gov When primaquine is incubated with human erythrocytes, this compound is detected as a major metabolite. nih.govresearchgate.netd-nb.info This formation occurs through the oxidative demethylation of 5-hydroxyprimaquine within the red blood cells. nih.govresearchgate.netresearchgate.net

This finding suggests that the transport of this metabolite from the liver may not be the sole source of its presence in erythrocytes. nih.govresearchgate.netd-nb.infonih.gov The generation of active metabolites within the target cells for primaquine's toxicity has significant implications for understanding its mechanism of action. nih.gov

Involvement of Reactive Oxygen Species (ROS) in Erythrocytic Formation

The non-enzymatic formation of this compound in erythrocytes is thought to be driven by reactive oxygen species (ROS). nih.govresearchgate.netd-nb.info The environment within red blood cells, particularly the presence of hemoglobin, can facilitate the generation of ROS. d-nb.info These reactive species can then participate in the oxidation of primaquine. nih.govresearchgate.netd-nb.info

Incubating primaquine with hemoglobin in a cell-free system has been shown to yield this compound, supporting the role of non-enzymatic, ROS-mediated processes. nih.govd-nb.info This direct oxidation within erythrocytes, fueled by ROS, represents an alternative pathway for the generation of this important metabolite. nih.govd-nb.info

Table 2: Summary of Formation Pathways for this compound

PathwayLocationKey MediatorsReference
Enzymatic LiverCYP2D6 nih.gov, nih.gov, core.ac.uk
Non-Enzymatic ErythrocytesReactive Oxygen Species (ROS) d-nb.info, nih.gov, researchgate.net

Interactions with Hemoglobin and Heme-Dependent Oxidation

The interaction between primaquine metabolites and hemoglobin is a critical factor in the formation of this compound and its associated biological effects. Studies using cell-free systems have shown that incubating primaquine directly with hemoglobin results in the formation of this compound, mirroring the results seen in whole erythrocyte incubations. nih.govnih.govd-nb.inforesearchgate.net This suggests a direct role for hemoglobin or associated factors in the oxidative conversion of the drug.

The process is closely linked to heme-dependent oxidation and the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net Metabolites of primaquine are thought to interfere with mitochondrial function by inducing oxidative stress, which leads to damage of cellular components. patsnap.com The oxidation of primaquine and the subsequent redox cycling of its metabolites, such as 5-hydroxyprimaquine, generate ROS like hydrogen peroxide within erythrocytes. nih.govresearchgate.net This oxidative environment facilitates the conversion to the more stable 5,6-orthoquinone.

Furthermore, the interaction is implicated in the hematological toxicity of primaquine. The accumulation of ROS and the direct action of metabolites like 5,6-orthoquinone can lead to the oxidation of hemoglobin to methemoglobin. d-nb.infonih.govmalariaworld.org Heme, when released from hemoglobin during this process, is a potent catalyst for further oxidation and can contribute to cellular damage. scielo.br The ability of primaquine derivatives to complex with heme is considered a component of their mechanism of action. researchgate.net This interaction can disrupt the parasite's heme detoxification process, a critical survival mechanism. researchgate.netmdpi.com

Stereoselective Aspects of this compound Formation

Primaquine is administered as a racemic mixture of its (+)-(S) and (-)-(R) enantiomers, and stereochemistry has been found to significantly influence its metabolism. researchgate.netnih.gov The formation of this compound exhibits stereoselective characteristics that are dependent on the biotransformation pathway.

In studies investigating the non-enzymatic formation of this compound within human red blood cells, the biotransformation was found to be non-stereospecific. researchgate.net When the individual (S)- and (R)-enantiomers of primaquine were incubated with RBCs, they formed the orthoquinone metabolite at equal rates and in equal amounts. researchgate.net

In contrast, the hepatic metabolism of primaquine mediated by the CYP2D6 enzyme shows clear stereoselectivity. researchgate.net Research on the metabolism of primaquine enantiomers by recombinant human CYP2D6 has shown that the rate of metabolism of (+)-(S)-primaquine is significantly higher than that of (-)-(R)-primaquine. researchgate.net Consequently, the formation of metabolites is also enantioselective. The 5,6-orthoquinone, which is a degradation product of the unstable 5-hydroxyprimaquine, was found to be twice as abundant when metabolism started with (+)-primaquine compared to (-)-primaquine. researchgate.net This suggests that the (+)-enantiomer is a preferential substrate for the specific oxidative pathway leading to the orthoquinone in the liver.

Table 2: Stereoselectivity in this compound Formation

Metabolic System Enantiomer Preference Finding Reference(s)
Human Red Blood Cells (Non-enzymatic) NoneEqual rates and amounts of 5,6-orthoquinone formed from both (+)- and (-)-enantiomers. researchgate.net
Human CYP2D6 (Enzymatic) (+)-(S)-PrimaquineThe rate of metabolism of (+)-primaquine is significantly higher. researchgate.net
Human CYP2D6 (Enzymatic) (+)-(S)-Primaquine5,6-orthoquinone is twice as abundant from (+)-primaquine compared to (-)-primaquine. researchgate.net

Biochemical and Cellular Interactions of 5,6 Orthoquinone Primaquine

Redox Cycling Mechanisms Initiated by 5,6-Orthoquinone Primaquine (B1584692)

5,6-Orthoquinone Primaquine (5,6-POQ) is a stable metabolite of primaquine that is central to its biological activity and associated toxicity. doi.orgresearchgate.net Unlike its highly unstable precursor, 5-hydroxyprimaquine (B3272956), 5,6-POQ is readily detected in red blood cells (RBCs) and urine. doi.orgresearchgate.net Its chemical structure enables it to participate in redox cycling, a process that underlies its therapeutic and toxic effects. doi.orgresearchgate.net This cycling involves the repeated acceptance and donation of electrons, leading to the generation of damaging reactive molecules within the cell. researchgate.netresearchgate.net

A primary consequence of the redox cycling of 5,6-POQ is the robust generation of Reactive Oxygen Species (ROS). doi.orgresearchgate.net This process is considered a key mechanism behind both the antimalarial action and the hemolytic toxicity associated with primaquine. researchgate.netresearchgate.net The continuous, cyclic reduction and re-oxidation of the 5,6-POQ molecule within the erythrocyte creates a sustained state of oxidative stress. doi.org Studies have demonstrated that direct exposure of red blood cells to 5,6-POQ actively induces ROS generation, challenging the previous notion that it was merely an inert waste product. doi.orgresearchgate.net This direct induction of ROS positions 5,6-POQ as a major toxic metabolite of primaquine. researchgate.netresearchgate.net

The redox cycling of 5,6-POQ specifically leads to the production of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). doi.orgd-nb.info In vitro experiments have shown that challenging red blood cells with 5,6-POQ results in an increased generation of superoxide. doi.orgresearchgate.netnih.gov The superoxide radical is an initial product of the electron transfer reactions involving 5,6-POQ. d-nb.info This superoxide can then be converted, either spontaneously or through enzymatic action by superoxide dismutase (SOD), into hydrogen peroxide. d-nb.info Hydrogen peroxide, while less reactive than other ROS, contributes significantly to the oxidative burden within the cell and can participate in further reactions to form more potent oxidants, such as the hydroxyl radical. d-nb.info

Interactions with Cellular Antioxidant Systems

The massive production of ROS initiated by 5,6-POQ inevitably challenges the cell's native antioxidant defense mechanisms. The primary target of this oxidative assault is the erythrocyte, which has a limited capacity to counteract high levels of oxidative stress, particularly in individuals with certain genetic deficiencies. doi.org

One of the most critical interactions of 5,6-POQ is with the glutathione (B108866) (GSH) system. GSH is a vital cellular antioxidant, responsible for neutralizing ROS and other electrophilic molecules. The oxidative stress induced by 5,6-POQ leads to the rapid depletion of the reduced glutathione (GSH) pool. doi.org This is particularly severe in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. doi.org G6PD is essential for producing NADPH, which is required by glutathione reductase to regenerate GSH from its oxidized form (GSSG). In G6PD-deficient cells, the impaired ability to regenerate GSH makes them highly susceptible to the oxidative damage caused by 5,6-POQ, leading to hemolysis. doi.org

Cell TypeConditionEffect of this compoundKey Consequence
Normal ErythrocyteSufficient G6PD activityModerate GSH depletion, which can be counteracted by GSH regeneration.Cellular integrity is largely maintained under normal therapeutic conditions.
G6PD-Deficient ErythrocyteImpaired G6PD activity and reduced NADPH productionSevere and rapid depletion of the GSH pool.Increased oxidative stress, hemoglobin oxidation (methemoglobin formation), and eventual hemolysis. doi.orgresearchgate.net

The flood of ROS generated by 5,6-POQ directly engages the cell's enzymatic antioxidant defenses, including superoxide dismutase (SOD) and catalase. d-nb.info SOD is the first line of defense against superoxide radicals, converting them into hydrogen peroxide. d-nb.info Catalase then acts to neutralize hydrogen peroxide by converting it into water and oxygen. In normal erythrocytes, these enzymes work to neutralize the excess ROS produced during 5,6-POQ redox cycling. d-nb.info However, in states of overwhelming oxidative stress, such as in G6PD deficiency, the capacity of these enzymatic systems can be exceeded, leading to cellular damage. d-nb.info The continuous generation of superoxide and hydrogen peroxide by 5,6-POQ places a high substrate load on SOD and catalase, effectively modulating the cellular antioxidant response.

Molecular Targets and Binding Dynamics

The reactivity of this compound allows it to interact with several molecular components within the cell, primarily inside the erythrocyte.

Incubation of primaquine with red blood cells or with a cell-free hemoglobin solution results in the formation of 5,6-POQ, indicating a direct interaction with hemoglobin. d-nb.inforesearchgate.net This interaction is likely non-enzymatic and may be facilitated by the ROS present in the erythrocyte environment. d-nb.inforesearchgate.net The oxidative processes initiated by 5,6-POQ also lead to the oxidation of hemoglobin to methemoglobin, a form that cannot bind oxygen. doi.orgresearchgate.netplos.org

Beyond hemoglobin, a significant molecular target for primaquine and its metabolites is NRH:quinone oxidoreductase 2 (NQO2). rcsb.org Crystallographic studies have successfully detailed the structure of human NQO2 in a complex with primaquine. rcsb.org This binding reveals a specific interaction site for 8-aminoquinoline (B160924) drugs. While this structure was determined with the parent drug, it strongly suggests that NQO2 is a key interacting partner for its quinone metabolites like 5,6-POQ. NQO2 is known to be involved in the metabolic detoxification or activation of quinones, and its interaction with 5,6-POQ may play a role in modulating the compound's downstream toxic effects.

Molecular TargetNature of InteractionFunctional Consequence
HemoglobinNon-enzymatic interaction and oxidation. d-nb.inforesearchgate.netFormation of methemoglobin, which is incapable of oxygen transport. doi.orgplos.org
NRH:quinone oxidoreductase 2 (NQO2)Direct binding to the enzyme's active site (demonstrated with primaquine). rcsb.orgPotential modulation of 5,6-POQ's redox activity and toxicity.
Glutathione (GSH)Oxidative depletion through reaction with ROS. doi.orgCompromises the primary antioxidant defense of the cell, leading to widespread oxidative damage.

Interactions with Hemoglobin and Methemoglobin Formation

The interaction of this compound (5,6-OQPQ), a stable metabolite of the antimalarial drug primaquine, with erythrocytes is characterized by significant oxidative stress. A primary consequence of this interaction is the oxidation of hemoglobin (Hb) to methemoglobin (MetHb), a form in which the iron in the heme group is in the ferric (Fe³⁺) state rather than the ferrous (Fe²⁺) state, rendering it incapable of binding oxygen.

In vitro studies have demonstrated that challenging red blood cells (RBCs) with 5,6-OQPQ leads to a marked increase in MetHb formation olemiss.edudoi.orgresearchgate.net. This process is closely linked to the generation of reactive oxygen species (ROS), particularly superoxide radicals doi.orgresearchgate.net. The redox cycling of 5,6-OQPQ within the erythrocyte perpetuates the production of these damaging oxidative species doi.org. While this occurs in all erythrocytes, the effect is more pronounced in cells deficient in glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for producing NADPH, which is essential for regenerating the primary antioxidant glutathione olemiss.edu.

The formation of 5,6-OQPQ can occur directly within human erythrocytes, suggesting that its generation is not exclusively dependent on hepatic metabolism researchgate.netnih.gov. Studies incubating primaquine with hemoglobin in cell-free systems have yielded similar results, indicating that the biotransformation may be a non-enzymatic process driven by ROS already present within red blood cells researchgate.net. The accumulation of MetHb and the associated oxidative stress are considered key initiating events in the hemolytic toxicity associated with primaquine metabolites olemiss.eduresearchgate.net.

Table 1: Effects of this compound on Erythrocyte Biomarkers

Biomarker Observed Effect Cell Type Reference
Methemoglobin Marked Increase Normal & G6PD-deficient Human Erythrocytes olemiss.edu
Superoxide Increased Generation Humanized G6PD-deficient Mouse Erythrocytes doi.orgnih.gov
Reduced Glutathione (GSH) Depletion G6PD-deficient Human Erythrocytes olemiss.edu

Effects on Erythrocyte Cytoskeletal Integrity

The oxidative assault initiated by this compound extends beyond methemoglobin formation to compromise the structural integrity of the erythrocyte. Research has shown that treatment with 5,6-OQPQ can induce eryptosis, a form of programmed cell death in erythrocytes, particularly in G6PD-deficient cells olemiss.edu. Eryptosis is characterized by cell shrinkage, membrane blebbing, and the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the cell membrane olemiss.edu. This exposure of phosphatidylserine acts as a signal for phagocytes to clear the damaged erythrocytes from circulation olemiss.edu.

While direct studies detailing 5,6-OQPQ's specific effects on the protein network of the erythrocyte cytoskeleton are limited, research on its precursor, 5-hydroxyprimaquine (5-HPQ), provides relevant insights. Studies on the hemotoxicity of 5-HPQ have linked its damaging effects to membrane lipid peroxidation and significant alterations to cytoskeletal proteins dntb.gov.ua. Given that 5,6-OQPQ is a downstream and more stable product of 5-HPQ, it is plausible that it contributes to similar structural damage doi.orgresearchgate.net. The selective in vivo clearance of older, more fragile G6PD-deficient red blood cells after exposure to 5,6-OQPQ further supports its role in compromising erythrocyte integrity, leading to hemolysis doi.orgnih.gov.

Putative Interactions with Mitochondrial Components in Parasites

The therapeutic action of primaquine is believed to be mediated by its active metabolites, which interfere with vital processes in the malaria parasite. A key putative target is the parasite's mitochondria, an organelle essential for energy production and other metabolic functions drugbank.compatsnap.com. Primaquine metabolites are thought to generate ROS that impair parasitic mitochondrial function patsnap.comnih.gov.

This disruption can occur through several mechanisms. One proposed action is the interference with the mitochondrial electron transport chain (mETC) patsnap.com. The mETC is crucial for generating ATP, and its disruption severely hampers the parasite's ability to produce energy, ultimately leading to its death patsnap.commdpi.com. Studies on a dimeric primaquine metabolite have shown it can act as a classical uncoupler of oxidative phosphorylation at low concentrations, which dissipates the proton gradient necessary for ATP synthesis, and as an inhibitor of the F1F0-ATPase complex at higher concentrations nih.gov.

Furthermore, the oxidative stress induced by these metabolites can damage other mitochondrial components, such as labile iron-sulfur (Fe-S) clusters and other ROS-sensitive enzymes, leading to widespread mitochondrial dysfunction and parasite growth retardation nih.gov. This targeted disruption of mitochondrial bioenergetics is considered a central element of the antimalarial activity of primaquine's metabolic products nih.govlstmed.ac.uk.

Role of Oxidoreductases in this compound Metabolism and Modulation

NRH-Quinone Oxidoreductase 2 (NQO2) in Detoxification/Activation

NRH-Quinone Oxidoreductase 2 (NQO2) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones nih.govnih.gov. This action can have a dual role, leading to either detoxification or bioactivation of various compounds olemiss.edunih.gov. In the context of this compound, evidence points towards a protective, or detoxifying, role for NQO2 in erythrocytes.

Studies investigating the function of NQO2 in primaquine-induced hemolytic toxicity found that inhibiting NQO2 activity in erythrocytes potentiated the harmful effects of primaquine metabolites, including 5,6-OQPQ olemiss.edu. This suggests that NQO2 helps to mitigate the toxicity caused by the orthoquinone. Computational docking analyses further support this, indicating a strong interaction between primaquine metabolites and the NQO2 enzyme olemiss.edu. The two-electron reduction of 5,6-OQPQ by NQO2 likely converts the reactive quinone into a more stable hydroquinone (B1673460), which can then be more readily eliminated, thus preventing the damaging redox cycling that generates ROS nih.gov. This positions NQO2 as a potentially important factor in cellular defense against the hematotoxicity of this compound olemiss.edu.

Table 2: Role of NQO2 in 5,6-OQPQ-Induced Hemotoxicity

Condition Effect on Hemotoxicity Implied Role of NQO2 Reference
Co-treatment with NQO2 Inhibitors Potentiated (Increased) Detoxification / Protection olemiss.edu
Computational Docking Strong interaction between 5,6-OQPQ and NQO2 Substrate Binding for Detoxification olemiss.edu

Mechanistic Research on 5,6 Orthoquinone Primaquine S Biological Activities

Elucidating Antimalarial Mechanisms in Preclinical Models

The antimalarial action of 5,6-Orthoquinone Primaquine (B1584692) is multifaceted, targeting several stages of the Plasmodium life cycle that are crucial for infection, relapse, and transmission. Its activity is fundamentally linked to its ability to undergo redox cycling, generating ROS that are highly damaging to the parasite. elifesciences.orgd-nb.info

Primaquine is uniquely effective in providing a "radical cure" for relapsing malarias caused by Plasmodium vivax and Plasmodium ovale due to its ability to eliminate the dormant liver stages known as hypnozoites. d-nb.inforesearchgate.net Research indicates that this activity is mediated by its metabolites, with 5,6-POQ being a key effector molecule. d-nb.info In preclinical models, the mechanism does not appear to involve the immediate killing of dormant hypnozoites. Instead, studies using a human liver-chimeric mouse model revealed that primaquine acts by arresting the development of liver schizonts and preventing the activation of hypnozoites. researchgate.netolemiss.edu This disruption of the parasite's liver-stage maturation effectively prevents the release of merozoites into the bloodstream, thereby averting clinical relapse. researchgate.netolemiss.edu The redox-active nature of 5,6-POQ is believed to be central to this schizonticidal and activation-inhibitory effect.

A critical component of malaria eradication efforts is the interruption of transmission from humans back to mosquitoes. Primaquine is highly effective as a gametocytocide, particularly against the mature gametocytes of P. falciparum. d-nb.infonih.gov This action renders a patient non-infectious. d-nb.info The gametocytocidal mechanism is attributed to the oxidative metabolites of primaquine. nih.gov 5,6-POQ is strongly implicated as the metabolite responsible for this blood-stage antiparasitic activity. elifesciences.orgresearchgate.net The generation of ROS by 5,6-POQ within erythrocytes creates an environment of intense oxidative stress. d-nb.info Malaria parasites, including the gametocyte stages, are highly susceptible to such oxidative damage, which leads to their rapid clearance and prevents them from being taken up by mosquitoes during a blood meal. d-nb.infonih.gov

At a subcellular level, the mechanism of action for primaquine's metabolites, including 5,6-POQ, involves the disruption of essential parasite functions, particularly within the mitochondrion. d-nb.infonih.gov The mitochondrion is a critical organelle for the parasite, responsible for energy production through the electron transport chain. d-nb.infonih.govdntb.gov.ua The toxic metabolites of primaquine are understood to interfere with this process. d-nb.infonih.gov By generating ROS, 5,6-POQ can induce significant oxidative damage to mitochondrial components. This perturbation of the electron transport system collapses the mitochondrial membrane potential, disrupts ATP synthesis, and ultimately leads to a catastrophic energy deficit for the parasite, resulting in its death. nih.govdntb.gov.ua

Mechanisms of Erythrocyte Cellular Perturbation

The same chemical properties that make 5,6-POQ an effective antimalarial also make it toxic to host erythrocytes, particularly those with compromised oxidative defense mechanisms, such as in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. elifesciences.org

Conversely, a separate investigation found that direct treatment with 5,6-POQ did induce eryptosis in G6PD-deficient erythrocytes, as measured by a standard assay for phosphatidylserine (B164497) exposure (Annexin V binding). nih.gov This suggests that under conditions of reduced oxidative defense, 5,6-POQ can trigger the signaling cascade leading to premature erythrocyte clearance via eryptosis. nih.gov The discrepancy may lie in the specific experimental conditions or the direct versus indirect application of the metabolite.

The primary mechanism of primaquine-induced hemolysis is centered on oxidative damage to erythrocytes mediated by 5,6-POQ. This metabolite is a potent redox cycler, capable of generating significant amounts of ROS, such as superoxide (B77818), directly within red blood cells. This process has several damaging downstream effects. In G6PD-deficient cells, which have a reduced capacity to regenerate the antioxidant glutathione (B108866), the accumulation of ROS is particularly severe. elifesciences.org

This leads to the oxidation of hemoglobin to methemoglobin, which is incapable of carrying oxygen, and the depletion of cellular glutathione reserves. nih.gov The massive oxidative stress also damages the erythrocyte membrane through lipid peroxidation, leading to increased membrane fragility and eventual lysis (hemolysis). Recent studies using humanized mouse models have confirmed that 5,6-POQ is directly hemolytic and selectively causes the in vivo clearance of older, more enzyme-deficient G6PD-deficient red blood cells. doi.org These findings challenge the notion that 5,6-POQ is merely an inert waste product, establishing it as a major contributor to primaquine's hemolytic toxicity. doi.org

Interactive Table: Summary of Preclinical Research Findings on 5,6-POQ's Effects on Erythrocytes

Parameter Studied Cell Type Observed Effect of 5,6-POQ Underlying Mechanism Reference(s)
Hemolysis G6PD-deficient human RBCsDirect induction of hemolysis and selective clearance of older cellsGeneration of ROS, oxidative stress, doi.org,
Reactive Oxygen Species (ROS) Human RBCsIncreased generation of superoxideRedox cycling of the quinone metabolite,
Methemoglobin Formation Normal and G6PD-deficient human RBCsMarked increase in methemoglobinOxidation of hemoglobin due to oxidative stress nih.gov,
Glutathione (GSH) Levels G6PD-deficient human RBCsSelective depletion of reduced glutathioneOverwhelming of the cell's antioxidant capacity nih.gov
Eryptosis (Phosphatidylserine Exposure) G6PD-deficient human RBCsInduction of eryptosis observed in one studyTriggering of cell death cascade by oxidative stress nih.gov
Eryptosis Normal and G6PD-deficient human RBCsNo significant induction observed in another studyLack of effect on intracellular calcium and PS asymmetry nih.gov

Comparative Mechanistic Analysis with Parent Primaquine and Other Metabolites

The mechanistic understanding of 5,6-Orthoquinone Primaquine (5,6-POQ) is significantly enhanced by comparing its properties and actions to its parent drug, primaquine, and other key metabolites, particularly 5-hydroxyprimaquine (B3272956). doi.org Historically, the hemolytic toxicity of primaquine was attributed primarily to highly reactive but unstable metabolites like 5-hydroxyprimaquine and its corresponding quinoneimine. doi.orgnih.gov These compounds are potent in generating ROS through redox cycling. doi.org However, they are so labile that they are not typically detected in blood or urine following primaquine administration. nih.gov

In contrast, 5,6-POQ is a relatively stable downstream product of this metabolic pathway. doi.orgresearchgate.net It is readily detected in red blood cells and excreted in the urine, which initially led to the hypothesis that it was a nonreactive, inert waste product. doi.org This stability also led to its use as a surrogate biomarker to infer the in vivo presence of the more unstable, active metabolites. doi.orgasm.org

Recent research has directly challenged this long-held notion. doi.orgresearchgate.net Studies now show that 5,6-POQ is not inert but possesses direct hemolytic activity through its own ability to undergo redox cycling and generate ROS. doi.orgresearchgate.net Given the extreme instability of 5-hydroxyprimaquine and the relative stability and demonstrated hemolytic activity of 5,6-POQ, it is now considered a major, physiologically relevant contributor to primaquine-induced hemolysis. nih.govresearchgate.net Some research suggests that 5,6-POQ can be formed directly within erythrocytes from primaquine, likely through non-enzymatic processes involving ROS, which means its formation may not be exclusively dependent on hepatic metabolism and transport. d-nb.info

While primaquine itself can induce some level of oxidative stress in erythrocytes, studies using in-situ metabolic activation show that its metabolites are responsible for the more significant hemotoxic effects, such as robust methemoglobin accumulation. nih.gov The discovery of 5,6-POQ's direct activity has shifted the mechanistic paradigm, identifying it as a key toxic metabolite rather than simply an indicator of one. researchgate.net

Table 2: Comparative Properties of Primaquine and its Key Oxidative Metabolites
CompoundRelative StabilityPrimary Hemolytic ActivityDetection in Blood/UrineReference
PrimaquineStableLow; primarily a prodrugDetectable nih.govnih.gov
5-HydroxyprimaquineExtremely labileHigh (potent redox cycler)Not detected doi.orgnih.govresearchgate.net
This compound (5,6-POQ)Relatively stableDirectly hemolytic; generates ROSDetectable doi.orgresearchgate.netd-nb.info

Advanced Analytical and Methodological Approaches in 5,6 Orthoquinone Primaquine Research

Spectroscopic Characterization Techniques for 5,6-Orthoquinone Primaquine (B1584692)

Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying 5,6-Orthoquinone Primaquine. These techniques provide detailed information on the compound's structural integrity and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For a synthesized standard of this compound, 1H and 13C NMR would be employed to confirm its chemical structure. 1H NMR would verify the presence and connectivity of protons on the quinoline (B57606) core and the aliphatic side chain, while 13C NMR would confirm the carbon skeleton, including the characteristic carbonyl carbons of the ortho-quinone moiety. While NMR is a standard method for structural confirmation in chemical synthesis, specific published NMR spectral data for this compound is not extensively detailed in the reviewed literature, likely due to its role as a metabolite rather than a final drug product. However, related primaquine derivatives have been characterized using this method. mdpi.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation, is the cornerstone for the identification and quantification of this compound in biological samples. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly utilized for the analysis of this metabolite. nih.govd-nb.info

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation patterns. For 5,6-OQPQ, the precursor ion with a mass-to-charge ratio (m/z) of approximately 259.74 or 260.1 is selected and fragmented. nih.govnih.gov The resulting product ions are characteristic of the molecule's structure. Key fragments observed in MS/MS spectra include ions at m/z 242.80 (loss of NH₃), 214.81 (loss of CH₃ON), 174.79 (loss of the C₅H₁₁N side chain), and 146.84 (loss of C₆H₁₁NO). nih.gov Quantitative analysis is often performed by monitoring specific ion transitions, such as m/z 260.23 > 175.03 for 5,6-OQPQ. nih.gov

Table 1: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Key Product Ions (m/z)Corresponding Neutral LossReference
259.74242.80-17 (–NH₃) nih.gov
259.74214.81-45 (–CH₃ON) nih.gov
259.74174.79-85 (–C₅H₁₁N) nih.gov
259.74146.84-113 (–C₆H₁₁NO) nih.gov
260.1 / 260.23175.0 / 175.03Not Specified nih.govnih.gov

UV-Vis Spectroscopy for Detection and Reaction Monitoring

UV-Vis spectroscopy is a technique used for the quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. The ortho-quinone ring system in 5,6-OQPQ contains conjugated double bonds, making it a strong chromophore that is expected to absorb UV-Vis light. While this technique is theoretically suitable for detecting 5,6-OQPQ, specific studies detailing its UV-Vis spectrum or its use in monitoring the conversion from primaquine are not prominent in the literature. However, methods for the parent drug, primaquine, have been developed using UV-Vis spectrophotometry, with analyses conducted at wavelengths such as 220 nm and 260 nm. rjptonline.orgresearchgate.net Relatedly, spectrophotometric methods monitoring UV absorbance at 340 nm have been used to assess G6PD activity, which is relevant to primaquine's mechanism of toxicity. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from its parent drug and other metabolites in complex biological fluids before detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant analytical method for the reliable determination of 5,6-OQPQ. nih.gov This approach offers high resolution, speed, and sensitivity. Researchers have developed and validated rapid UHPLC-MS/MS methods capable of quantifying both primaquine and 5,6-OQPQ in human plasma and urine in under two minutes. nih.gov

These methods typically employ reversed-phase columns, such as a Hypersil GOLD™ aQ C18 or a high strength silica (B1680970) (HSS) column. nih.govnih.gov The mobile phase often consists of a mixture of methanol, water, and acetonitrile (B52724), sometimes with an additive like 0.1% formic acid to improve ionization. nih.govnih.gov Using these systems, a short retention time of approximately 0.8 minutes has been reported for 5,6-OQPQ. nih.gov The linearity for quantification is often established in a range of 25–1500 ng/mL. nih.gov

Table 2: UHPLC Methodologies for this compound Analysis

Chromatographic ColumnMobile PhaseElution ModeFlow RateRetention Time of 5,6-OQPQBiological MatrixReference
Hypersil GOLD™ aQ C18 (100 × 2.1 mm, 1.9 µm)Methanol, water, and acetonitrileIsocratic0.4 mL/min0.8 minPlasma, Urine nih.gov
High Strength Silica (HSS) columnWater and acetonitrile, both with 0.1% formic acidGradientNot SpecifiedNot SpecifiedErythrocytes nih.gov

Sample Preparation Methodologies for Biological Matrices (Erythrocytes, Urine)

Effective sample preparation is critical to remove interfering substances from biological matrices and ensure accurate quantification of this compound. The chosen method depends on the specific matrix being analyzed.

For plasma and urine samples, a straightforward and rapid protein precipitation method is commonly used. nih.gov In this procedure, acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov This simple extraction technique reduces sample preparation time significantly. nih.gov

For more complex matrices like erythrocytes, where the metabolite may be sequestered, more rigorous extraction methods are required. A liquid-liquid extraction using a solvent mixture of water-methanol-acetonitrile (in a 9:9:5, v/v ratio) has been shown to yield the best recovery results for 5,6-OQPQ from human erythrocytes. nih.gov Due to the metabolite's instability, it is often recommended that prepared samples be stored at -80 °C and analyzed within a week. nih.gov

Validation of Analytical Methods for Robust Quantification

The instability and low concentrations of primaquine's active metabolites, including 5,6-OQPQ, present significant challenges for their quantification in biological matrices. nih.gov To ensure the reliability and accuracy of research findings, the analytical methods used for their measurement must undergo rigorous validation. nih.govnih.gov Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a primary technique for the sensitive and specific determination of 5,6-OQPQ. nih.govresearchgate.net

Validation of these methods is typically performed in accordance with guidelines from regulatory bodies such as the FDA and EMA. nih.gov Key validation parameters include linearity, recovery, matrix effect, accuracy, and precision. nih.govresearchgate.net For instance, a validated UHPLC-MS/MS method for the simultaneous determination of primaquine and 5,6-OQPQ in human plasma and urine demonstrated linearity in the range of 25–1500 ng/mL. nih.gov The recovery of 5,6-OQPQ from plasma was reported to be between 80% and 98%, while in urine it was between 97% and 109%. nih.gov The matrix effect, which assesses the influence of co-eluting endogenous components on the ionization of the analyte, was found to be in the range of 87% to 104% for plasma and 86% to 87% for urine. nih.gov The accuracy and precision of the method were within the acceptable criteria, ensuring the generation of robust and reproducible data. nih.gov

Similar methods have been developed and validated for the quantification of 5,6-OQPQ in human erythrocytes, a critical site for the compound's activity. nih.govresearchgate.net One such method utilized a high strength silica (HSS) column with gradient elution and monitored the specific ion pairs for 5,6-OQPQ (m/z 260.23 > 175.03). nih.govresearchgate.net The sample preparation often involves protein precipitation with acetonitrile, providing a straightforward and efficient extraction process. nih.govresearchgate.net Given the stability concerns, it is crucial to store samples at -80 °C and analyze them within a short timeframe, such as 7 days, to maintain the integrity of the metabolite. nih.govresearchgate.net

Validation ParameterMatrixFindingCitation
Linearity RangePlasma & Urine25–1500 ng/mL nih.gov
RecoveryPlasma80% - 98% nih.gov
RecoveryUrine97% - 109% nih.gov
Matrix EffectPlasma87% - 104% nih.gov
Matrix EffectUrine86% - 87% nih.gov
Ion Pair Monitored (m/z)Erythrocytes260.23 > 175.03 nih.govresearchgate.net
Storage StabilityPlasma & UrineStable for 7 days at -80 °C nih.gov

Electrochemical Methods for Redox Potential Characterization

The biological activity of this compound is intimately linked to its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). researchgate.netresearchgate.netnih.gov Understanding the redox potential of this metabolite is therefore crucial for elucidating its mechanism of action. Electrochemical methods are instrumental in characterizing these redox properties.

Studies have shown that hydroxylated metabolites of primaquine, which are precursors to 5,6-OQPQ, readily oxidize under physiological conditions. nih.gov This oxidation leads to the formation of quinone-imine derivatives and the concomitant production of hydrogen peroxide and hydroxyl radicals. nih.gov The process of redox cycling involves the transfer of electrons, and the tendency of a compound to accept or donate electrons is quantified by its redox potential.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a key technique used to study the free radicals formed during the redox cycling of primaquine metabolites. nih.gov Through direct and spin-trapping EPR experiments, the formation of drug-derived radicals has been confirmed. nih.gov Specifically, the use of spin stabilization methods has indicated that radicals derived from precursors of 5,6-OQPQ are of the o-semiquinone type. nih.gov

While direct measurement of the standard redox potential of the highly reactive 5,6-OQPQ is challenging, its redox behavior is inferred from the products of its cycling and the conditions under which this cycling occurs. The quinone-imine derivatives obtained from primaquine metabolites can undergo redox cycling in the presence of enzymes like ferredoxin:NADP+ oxidoreductase, leading to the formation of ROS. nih.gov This enzymatic interaction underscores the biological relevance of the metabolite's redox potential. The generation of ROS by 5,6-OQPQ in erythrocytes is considered a key factor in its biological effects. researchgate.netresearchgate.net

Radiotracer and Isotopic Labeling Studies for Metabolic Flux

Tracing the metabolic pathways of primaquine to its active and often transient metabolites like this compound is a complex task. nih.gov Radiotracer and isotopic labeling studies provide powerful tools to track the metabolic flux of the parent drug and identify its various biotransformation products. nih.govnih.gov

In these studies, a stable isotope, most commonly ¹³C, is incorporated into the primaquine molecule. nih.govnih.gov This "labeled" drug is then introduced into an in vitro system, such as primary human hepatocytes, or used in in vivo studies. nih.govnih.gov The metabolites derived from the labeled drug will also contain the stable isotope, allowing them to be distinguished from endogenous molecules. nih.gov

The analytical method of choice for these studies is typically ultra-performance liquid chromatography (UPLC) combined with high-resolution mass spectrometry, such as quadrupole time-of-flight mass spectrometry (QTOF-MS). nih.gov This combination allows for the efficient separation of metabolites and their sensitive and selective detection. nih.gov The key feature of this approach is the detection of "twin peaks" in the mass spectrum for each metabolite—one corresponding to the unlabeled compound and one to the ¹³C-labeled compound, with a mass difference corresponding to the number of incorporated isotopes (e.g., a difference of 6 for ¹³C₆-primaquine). nih.govnih.gov

Preclinical Investigative Models and Experimental Designs

In Vitro Cellular Models for 5,6-Orthoquinone Primaquine (B1584692) Research

In vitro models provide controlled environments to investigate the direct effects of 5,6-POQ on specific cell types and biological processes, free from the systemic complexities of a whole organism.

Human erythrocyte incubation systems are fundamental for studying the hemolytic potential of primaquine metabolites. In these models, red blood cells (RBCs) from healthy donors (normal) and individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency are incubated directly with 5,6-POQ. G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, providing reducing power to protect cells from oxidative damage. Individuals with G6PD deficiency are particularly susceptible to hemolysis induced by oxidative drugs.

Research using these systems has demonstrated that direct exposure of both normal and G6PD-deficient RBCs to 5,6-POQ leads to increased generation of superoxide (B77818) and methemoglobin. d-nb.inforesearchgate.netdoi.orgnih.gov Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, and its accumulation is a marker of oxidative stress in erythrocytes. These findings support the hypothesis that 5,6-POQ is a direct-acting hemolytic agent. d-nb.infodoi.orgnih.gov Studies have shown that 5,6-POQ can be formed within erythrocytes themselves, suggesting that the red blood cell is not just a target but also a site of formation for this toxic metabolite. d-nb.info

Table 1: Key Findings from Human Erythrocyte Incubation Studies with 5,6-Orthoquinone Primaquine

Erythrocyte Type Key Observations upon Incubation with 5,6-POQ Reference
Normal (G6PD-Sufficient) Increased generation of superoxide and methemoglobin. d-nb.inforesearchgate.net

| G6PD-Deficient | Markedly increased generation of superoxide and methemoglobin, indicating higher susceptibility to oxidative damage. | d-nb.inforesearchgate.netdoi.org |

To further investigate the chemical interactions between 5,6-POQ and erythrocyte components, researchers utilize cell-free systems containing purified hemoglobin. These experiments isolate the interaction from other cellular processes. When primaquine is incubated with hemoglobin in a cell-free environment, the formation of 5,6-POQ is observed. d-nb.info This biotransformation appears to be a non-enzymatic process, likely driven by reactive oxygen species (ROS) present in the hemoglobin incubates. d-nb.info

These cell-free models have been instrumental in confirming that the generation of 5,6-POQ can occur in the absence of hepatic enzymes, directly within the environment of the red blood cell. d-nb.info This supports the idea that primaquine can be converted to its more reactive and potentially toxic metabolite at the site of its primary toxicity.

The primary therapeutic utility of primaquine lies in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, and to act as a gametocytocide against P. falciparum, thereby preventing transmission. d-nb.info The active metabolites of primaquine are believed to be responsible for this antiplasmodial activity. mdpi.com

In vitro culture systems for Plasmodium parasites are essential for studying the direct effects of antimalarial compounds. For P. vivax, researchers have established methods to culture liver stages in hepatoma cell lines (e.g., HepG2-A16). nih.gov These systems have been used to test the efficacy of primaquine itself, demonstrating its activity against developing liver-stage schizonts. nih.gov While it is widely accepted that metabolites like 5,6-POQ are the active agents, direct experimental application of synthetic 5,6-POQ to these isolated liver-stage cultures to quantify its specific activity is a critical area for ongoing research. mdpi.commmv.org Similarly, the blood-stage anti-parasitic activity of primaquine is attributed to metabolites formed within erythrocytes. d-nb.info Studies on isolated erythrocytic stage cultures of P. falciparum are used to assess the blood schizonticidal action of various compounds. ird.fr The direct testing of 5,6-POQ in these systems is necessary to confirm its role and potency against the blood stages of the parasite.

The biotransformation of primaquine into its active and toxic metabolites is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a pivotal role. mdpi.comnih.gov Recombinant enzyme systems, which involve expressing a single human CYP enzyme in a cellular system (e.g., insect cells or bacteria), are powerful tools for dissecting these metabolic pathways.

In vitro studies using recombinant human CYP2D6 have confirmed that this enzyme metabolizes primaquine to phenolic metabolites, which are precursors to 5,6-POQ. d-nb.infonih.gov The unstable 5-hydroxyprimaquine (B3272956), a direct product of CYP2D6 activity, readily oxidizes to the more stable 5,6-POQ. nih.govnih.gov Consequently, 5,6-POQ is often used as a stable surrogate marker to assess the metabolic activity of the CYP2D6 pathway on primaquine. mdpi.comnih.govasm.org These systems allow researchers to study how genetic variations (polymorphisms) in the CYP2D6 gene, which can lead to poor, intermediate, or normal metabolizer phenotypes, affect the production of 5,6-POQ and, by extension, the efficacy and safety of primaquine treatment. mdpi.com

In Vivo Animal Models for Investigating this compound

While in vitro models are invaluable, in vivo animal models are necessary to understand the complex interplay of metabolism, efficacy, and toxicity within a whole organism.

A significant challenge in preclinical primaquine research has been the lack of suitable animal models that accurately replicate human G6PD deficiency. To overcome this, humanized mouse models have been developed. In one such model, mice have their murine G6PD gene replaced with the human G6PD gene, either the normal (non-deficient) version or a common deficient variant, such as G6PD Mediterranean. doi.org

These models are crucial because they recapitulate the age-dependent decay of G6PD activity in red blood cells, a key feature of the human condition. doi.org Experiments using these G6PD-deficient humanized mice have provided direct in vivo evidence of the hemolytic activity of 5,6-POQ. When RBCs from these mice are challenged with 5,6-POQ in vitro and then infused back into the animals, a selective clearance of the older, more enzyme-deficient RBCs is observed. doi.orgnih.gov This finding strongly supports the hypothesis that 5,6-POQ is a major contributor to the hemolysis seen in G6PD-deficient individuals treated with primaquine. doi.orgnih.gov

Table 2: Summary of Findings from a Humanized G6PD-Deficient Mouse Model

Model Feature Experimental Finding Implication Reference
Human G6PD Mediterranean gene Recapitulates age-dependent decay of G6PD enzyme activity in RBCs. Provides a physiologically relevant model for studying primaquine toxicity. doi.org
In vitro 5,6-POQ challenge of RBCs Increased superoxide and methemoglobin generation. Confirms the direct oxidative effect of 5,6-POQ on susceptible cells. doi.org

| In vivo clearance of 5,6-POQ-treated RBCs | Selective removal of older, G6PD-deficient RBCs from circulation. | Demonstrates that 5,6-POQ is a direct-acting hemolytic metabolite in a whole-organism context. | doi.orgnih.gov |

Rodent Models for Metabolite Generation and Distribution

Rodent models, particularly mice, are fundamental in preclinical investigations to understand the generation and tissue distribution of this compound (5,6-POQ). These models allow for detailed pharmacokinetic and metabolic profiling that is crucial for elucidating the compound's behavior in vivo.

Experimental designs often involve administering primaquine enantiomers, S-(+)-primaquine (SPQ) and R-(-)-primaquine (RPQ), to mice to compare the subsequent generation and distribution of metabolites. nih.govmalariaworld.org In a typical study, male Albino ND4 Swiss mice are dosed orally, and tissues such as the liver, spleen, lungs, kidneys, and brain, along with blood components, are collected at various time points for analysis. malariaworld.org Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS) is a key analytical technique used to identify and quantify primaquine and its metabolites in these biological samples. malariaworld.org

Research findings indicate that 5,6-POQ is primarily formed in the liver. nih.gov Studies comparing the enantiomers of the parent compound, primaquine, have revealed significant differences in the rate of metabolite generation. The SPQ enantiomer yields substantially more of the CYP2D6-dependent oxidative metabolites, including the precursor to 5,6-POQ. nih.gov Specifically, about four times more 5,6-POQ is generated from SPQ than from RPQ in the liver. nih.gov While the highest concentrations are found in the liver, 5,6-POQ is also detected at appreciable levels in red blood cells (RBCs). nih.govresearchgate.net Conversely, only trace amounts are typically detected in the plasma. nih.gov This distribution pattern is consistent with the metabolite's role in both antimalarial efficacy and hemolytic toxicity, which are primarily mediated in the liver and RBCs, respectively. nih.govmalariaworld.org

The preferential concentration of the parent compound and subsequent generation of 5,6-POQ in the liver are significant findings from these rodent models. nih.gov For instance, at the time of maximum concentration (Tmax), the level of SPQ in the liver can be about 100 times its concentration in plasma. nih.govresearchgate.net This highlights the liver's central role in metabolizing primaquine into its active and potentially toxic forms. nih.gov

Comparative Distribution of Primaquine Enantiomers in Mice Tissues (Relative Concentration vs. Plasma)
TissueS-(+)-Primaquine (SPQ) Concentration Ratio (Tissue:Plasma) at CmaxR-(-)-Primaquine (RPQ) Concentration Ratio (Tissue:Plasma) at Cmax
Liver~100x~40x
SpleenHigher than RPQ (2x)Lower than SPQ
KidneysHigher than RPQ (6x)Lower than SPQ
LungsHigher than RPQ (49x)Lower than SPQ

Data derived from studies on the tissue distribution of primaquine enantiomers in mice. nih.govresearchgate.net

Animal Models for Antimalarial Activity Assessment (e.g., Plasmodium berghei in mice)

The assessment of the antimalarial activity of primaquine and its metabolites, such as 5,6-POQ, frequently employs mouse models infected with Plasmodium species, most notably Plasmodium berghei. researchgate.netnih.gov This model is well-established for evaluating the prophylactic and blood-stage activity of antimalarial compounds. nih.govresearchgate.net

In a standard prophylactic activity assay, mice are inoculated with P. berghei sporozoites. researchgate.net The test compounds are administered orally for a short duration around the time of infection (e.g., daily on days -1, 0, and +1 relative to sporozoite inoculation). researchgate.net The efficacy of the treatment is determined by monitoring the survival of the mice over a set period, typically around 30 days. researchgate.net Mice that survive are considered protected from the infection.

Studies utilizing this model have demonstrated a clear link between the generation of 5,6-POQ and the antimalarial efficacy of primaquine. nih.govresearchgate.net The S-(+)-primaquine enantiomer, which produces significantly higher levels of 5,6-POQ, also exhibits greater antimalarial efficacy in the P. berghei mouse model compared to the R-(-)-primaquine enantiomer. nih.govresearchgate.net This finding supports the hypothesis that 5,6-POQ is a critical active metabolite responsible for the therapeutic effects of the parent drug. researchgate.net

The P. berghei-infected mouse model is also used to investigate other physiological effects of antimalarial treatment. For example, studies have examined the impact of primaquine on hematological parameters and the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PD) in infected mice. nih.gov These investigations are crucial for understanding the mechanisms of action and potential side effects of the drug and its metabolites.

Summary of P. berghei Mouse Model for Antimalarial Assessment
Model ParameterDescriptionRelevance to 5,6-POQ
AnimalMouse (various strains, e.g., Albino ND4 Swiss)Standard rodent model for preclinical drug metabolism and efficacy studies.
ParasitePlasmodium berghei (sporozoites)A rodent malaria parasite used to model the liver and blood stages of human malaria infection.
Primary EndpointSurvival of infected and treated mice over a defined period (e.g., 31 days). researchgate.netDirectly measures the protective (prophylactic) efficacy of the administered compound.
Key FindingThe S-(+)-primaquine enantiomer shows higher antimalarial efficacy. nih.govresearchgate.netCorrelates with the higher production of 5,6-POQ from the S-(+)-primaquine enantiomer, indicating 5,6-POQ is a key active metabolite. nih.govresearchgate.net

Advanced Imaging and Analytical Techniques for Cellular Localization and Interaction

Investigating the cellular localization and interaction of this compound relies on a combination of advanced microscopic and analytical methods. These techniques provide insights into the morphological changes induced by the compound and its distribution within biological systems.

Scanning electron microscopy (SEM) is one such imaging technique used to observe the effects of 5,6-POQ on the surface morphology of cells, particularly red blood cells (RBCs). doi.org In studies using humanized mouse models with G6PD deficiency, SEM has been employed to visualize changes in RBC shape, such as the formation of echinocytes, following exposure to the metabolite. doi.org This provides direct visual evidence of the compound's interaction with the cell membrane, leading to structural damage. doi.org Light microscopy, often using stains like Wright-Giemsa, complements SEM by allowing for the general assessment of cell morphology and integrity. doi.org

While direct imaging of the 5,6-POQ molecule within the cell is challenging due to its size and nature, its localization can be inferred and quantified using advanced analytical techniques. Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method developed for the determination of both primaquine and 5,6-POQ in various biological matrices, including plasma, urine, and erythrocytes. nih.govresearchgate.net By separating the incubation or blood sample into cellular pellets and supernatant, researchers can analyze the concentration of 5,6-POQ in each fraction, thereby determining its distribution and potential accumulation within cells like RBCs. researchgate.net This methodological approach has been crucial in establishing that 5,6-POQ is present in RBCs, where it is thought to exert its hemolytic effects. doi.orgmalariaworld.org

Together, these techniques provide a multi-faceted approach to understanding the cellular impact of 5,6-POQ. Microscopy reveals the physical consequences of the compound's presence, while mass spectrometry quantifies its concentration in different compartments, offering a comprehensive picture of its cellular localization and interaction.

Structure Activity Relationships and Derivative Investigations of 5,6 Orthoquinone Primaquine Analogs

Structural Modifications and their Impact on 5,6-Orthoquinone Primaquine (B1584692) Formation

The generation of 5,6-Orthoquinone Primaquine is not a direct conversion from primaquine but rather a multi-step process initiated by metabolic activation. The primary and rate-limiting step is the hydroxylation of primaquine at the 5-position to form 5-hydroxyprimaquine (B3272956) (5-OH-PQ), a reaction mediated predominantly by the cytochrome P450 enzyme CYP2D6. mdpi.comasm.org This 5-OH-PQ intermediate is highly unstable and rapidly auto-oxidizes, ultimately yielding the more stable this compound. researchgate.netmdpi.com Consequently, structural features of the parent 8-aminoquinoline (B160924) that influence CYP2D6 metabolism are paramount to the rate and extent of this compound formation.

Key structural considerations include:

The 6-Methoxy Group: The methoxy (B1213986) group at the 6-position on the quinoline (B57606) ring is considered crucial for optimal activity. blogspot.com Its presence directs the essential hydroxylation to the adjacent 5-position, which is the necessary precursor step for the formation of the 5,6-orthoquinone.

Substitutions on the Quinoline Nucleus: Generally, additional substitutions on the quinoline ring tend to diminish the antimalarial activity of primaquine. blogspot.com Such modifications can alter the electronic properties of the ring and its affinity for metabolizing enzymes like CYP2D6, thereby reducing the formation of the 5-OH-PQ intermediate and, subsequently, this compound.

The study of related compounds provides further insight. Pamaquine, a predecessor to primaquine, also forms an analogous 5,6-orthoquinone metabolite, demonstrating that this metabolic pathway is a characteristic of the core 8-aminoquinoline scaffold. d-nb.infonih.gov Similarly, carboxyprimaquine, the major plasma metabolite of primaquine, can form an analogous carboxyprimaquine-5,6-orthoquinone (CPOQ), which also contributes to redox cycling. researchgate.net

CompoundKey Structural FeatureImpact on 5,6-Orthoquinone FormationReference
PrimaquineUnsubstituted quinoline ring (besides 6-methoxy)Serves as the baseline substrate for CYP2D6-mediated hydroxylation, leading to 5,6-OQPQ. mdpi.com
PamaquineN,N-diethyl terminal amine on side chainForms an analogous 5,6-orthoquinone, indicating the pathway is not unique to primaquine's specific side chain. d-nb.infonih.gov
CarboxyprimaquineTerminal amine replaced with a carboxylic acidCan also be metabolized to its corresponding 5,6-orthoquinone (CPOQ), which participates in redox cycling. researchgate.net

Correlating Structural Features with Redox Cycling Potential

The biological activity and toxicity of this compound are intrinsically linked to its capacity for redox cycling. The orthoquinone structure is a potent electrophile and can undergo one- and two-electron reductions to form semiquinone and hydroquinone (B1673460) species, respectively. These reduced forms are readily re-oxidized by molecular oxygen, creating a futile cycle that generates significant amounts of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. d-nb.infodoi.org This production of ROS is believed to be the mechanism behind both its parasiticidal action and its hemolytic effects in erythrocytes. researchgate.netmdpi.com

MetaboliteRelative StabilityRedox Cycling ActivityReference
5-Hydroxyprimaquine (5-OH-PQ)Highly unstableCauses robust redox cycling and ROS generation. mdpi.comdoi.org
This compound (5,6-OQPQ)Relatively stableDirectly induces ROS, challenges its former status as an inactive product, and is considered a major hemolytic metabolite. researchgate.netdoi.org
6-Methoxy-8-hydroxylaminoquinoline (MHQ)Data not availableCauses marked increase in methemoglobin and generates robust oxidative stress. olemiss.edu

Altering Interaction Profiles with Biological Macromolecules

The ROS generated by this compound and its analogs can interact with and damage a variety of biological macromolecules, leading to cellular dysfunction. A primary target within red blood cells is hemoglobin. The oxidative stress leads to the oxidation of the heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of transporting oxygen. olemiss.edu

Beyond indirect damage via ROS, primaquine metabolites can interact directly with cellular proteins. A significant interaction has been identified with NRH-quinone oxidoreductase 2 (NQO2), an enzyme that can be involved in the detoxification or activation of quinone-containing compounds. olemiss.edu Computational docking studies have suggested strong interactions between this compound and NQO2. olemiss.edu Furthermore, co-treatment of erythrocytes with NQO2 inhibitors was found to potentiate the hemotoxic effects of primaquine metabolites, suggesting that NQO2 plays a protective role against their toxicity, possibly by preventing their participation in redox cycling. olemiss.edu Altering the structure of the orthoquinone could therefore change its affinity for NQO2, either enhancing or diminishing this protective interaction.

Biological MacromoleculeNature of Interaction with 5,6-OQPQConsequence of InteractionReference
HemoglobinIndirect (Oxidation via ROS)Formation of methemoglobin, leading to reduced oxygen-carrying capacity. olemiss.edu
NRH-quinone oxidoreductase 2 (NQO2)Direct (Binding)NQO2 appears to have a protective/detoxifying role; inhibition of NQO2 increases the toxicity of primaquine metabolites. olemiss.edu

Development of Novel 8-Aminoquinoline Derivatives Targeting this compound Pathways

The central role of the 5,6-orthoquinone pathway in both the efficacy and toxicity of primaquine has made it a key focus in the development of new 8-aminoquinoline derivatives. ukri.org The primary goal is to uncouple the therapeutic effects from the hemolytic toxicity, a challenge given that both appear to arise from the same mechanism of metabolic activation and redox cycling. nih.gov

Tafenoquine (B11912), an 8-aminoquinoline approved for the treatment of relapsing malaria, represents a significant development. nih.gov While it has a different side chain and substitution pattern compared to primaquine, as a member of the same class, its mechanism is also thought to involve metabolic activation to redox-active species. ukri.orgnih.gov The development of tafenoquine and other analogs involves modifying the structure to alter pharmacokinetics, metabolic stability, and redox potential in an effort to create a wider therapeutic window.

More recent research has explored the synthesis of novel derivatives designed to further probe and exploit the primaquine pathways. These include:

5-Phenoxy Primaquine Analogs: A series of analogs where the 5-position is modified with a phenoxy group has been synthesized and investigated for antimalarial activity. researchgate.net

Primaquine-Diaminoquinazoline (PQ-DAQ) Hybrids: These molecules combine the 8-aminoquinoline pharmacophore of primaquine with a diaminoquinazoline moiety, showing potent activity against intra-erythrocytic stages of the malaria parasite. researchgate.net

The design and investigation of these and other novel derivatives are implicitly aimed at modulating the formation, stability, redox potential, and macromolecular interactions of the critical quinone metabolites to generate safer and more effective antimalarial agents. researchgate.net

Computational and Theoretical Studies on 5,6 Orthoquinone Primaquine

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5,6-POQ, docking simulations are employed to identify and characterize its binding modes within the active sites of potential biological targets. These simulations provide valuable information on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

One proposed target for primaquine (B1584692) metabolites is NRH-quinone oxidoreductase 2 (NQO2), an enzyme implicated in the metabolic detoxification or activation of quinones. Computational docking studies have suggested that primaquine metabolites, including presumably the orthoquinone form, exhibit strong interactions with NQO2. These in silico findings indicate a potentially protective role for NQO2 against the toxicity induced by these metabolites.

While specific docking studies focusing solely on 5,6-POQ are not extensively detailed in publicly available literature, broader studies on primaquine and related compounds provide a framework for potential targets. For instance, the parent drug primaquine has been docked with Plasmodium vivax N-myristoyltransferase (PvNMT), an essential enzyme for the parasite. Such studies help identify key amino acid residues and interaction patterns that could be relevant for its metabolites. Docking simulations of primaquine with PvNMT revealed fewer hydrogen bond interactions compared to other potential hit compounds, providing a comparative baseline for binding affinity. The insights from these simulations are critical for understanding the structure-activity relationships that govern the biological effects of 5,6-POQ and for the rational design of new therapeutic agents.

Table 1: Summary of Molecular Docking Insights for Primaquine and its Metabolites
LigandProposed Biological TargetKey Findings from Docking SimulationsPotential Implication
Primaquine MetabolitesNRH-quinone oxidoreductase 2 (NQO2)Strong predicted interactions between metabolites and the enzyme's active site.NQO2 may play a role in the detoxification pathway of primaquine's reactive metabolites.
Primaquine (Parent Drug)Plasmodium vivax N-myristoyltransferase (PvNMT)Identified binding modes and hydrogen bond interactions within the enzyme's active site.Provides a basis for understanding how primaquine derivatives might interact with parasitic enzymes.

Quantum Chemical Calculations of Reactivity and Redox Properties

The biological activity of 5,6-POQ is intrinsically linked to its redox properties. The molecule can participate in redox cycling, a process involving the acceptance and donation of electrons, which leads to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. This production of ROS is considered a key mechanism behind both the therapeutic and toxic effects of primaquine metabolites.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like 5,6-POQ. These calculations can be used to determine key properties such as:

Redox Potentials: Predicting the ease with which the molecule can be reduced or oxidized. This is fundamental to understanding its ability to engage in redox cycling.

Electron Distribution: Mapping the electron density to identify electrophilic and nucleophilic sites, which dictates how the molecule will interact with biological macromolecules.

Stability of Intermediates: Assessing the stability of radical intermediates (e.g., semiquinones) that are formed during the redox cycle.

While specific DFT calculation results for 5,6-POQ are not widely published, experimental evidence strongly supports its redox-active nature. It has been demonstrated that 5,6-POQ can undergo redox cycling, and this activity is considered a significant contributor to its hemolytic effects. Theoretical studies would be instrumental in quantifying the energetic landscape of these electron transfer reactions and providing a detailed, atomistic understanding of the process.

Molecular Dynamics Simulations of 5,6-Orthoquinone Primaquine Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique complements molecular docking by providing a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of binding poses and explore the conformational changes that may occur upon binding.

Currently, there is a limited amount of published research specifically applying MD simulations to study the interactions of 5,6-POQ. However, this method holds significant potential for advancing our understanding of this metabolite. For instance, following a docking simulation of 5,6-POQ with a target enzyme like NQO2, an MD simulation could be performed to:

Assess Binding Stability: Determine if the predicted binding pose from docking is stable over a simulated time period (nanoseconds to microseconds).

Characterize Conformational Changes: Observe how the protein and ligand adjust their shapes to accommodate each other, providing a more realistic model of the interaction.

Calculate Binding Free Energy: Use advanced computational methods to provide a more accurate estimation of the binding affinity.

MD simulations are increasingly being used in the discovery of novel antimalarial agents to evaluate the stability of potential drugs in the active sites of parasitic enzymes. Applying this technique to 5,6-POQ would be a logical next step to validate docking predictions and to gain a deeper, time-resolved understanding of its interactions with biological targets.

In Silico Prediction of Metabolic Pathways and Intermediate Stability

The formation of 5,6-POQ is a key step in the metabolic activation of primaquine. In silico methods play a role in predicting the metabolic fate of drugs by identifying potential sites of metabolism and assessing the stability of resulting intermediates. The widely accepted pathway for the formation of 5,6-POQ involves the cytochrome P450 enzyme system, particularly CYP2D6.

The predicted metabolic sequence is as follows:

Hydroxylation: Primaquine is first metabolized by CYP2D6 to form hydroxylated intermediates. The formation of 5-hydroxyprimaquine (B3272956) (5-HPQ) is a critical step.

Oxidation and Instability: 5-HPQ is known to be highly unstable. It rapidly auto-oxidizes to a quinone-imine intermediate.

Conversion to Orthoquinone: This intermediate is then converted into the more stable this compound (5,6-POQ).

The inherent instability of the 5-HPQ intermediate is a crucial aspect that can be analyzed with computational chemistry. Quantum chemical calculations can predict the stability of such molecules and the energy barriers for their conversion to other forms. Because of its extreme lability, 5-HPQ is often not directly detectable in vivo; instead, the more stable 5,6-POQ is measured in urine as a surrogate marker for this metabolic pathway. In silico tools for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are also used to evaluate primaquine analogues, helping to forecast their metabolic profiles and potential for generating reactive metabolites.

Table 2: Key Molecules in the In Silico Predicted Metabolic Pathway to this compound
CompoundRole in PathwayKey Computational/Theoretical InsightMetabolizing Enzyme
PrimaquineParent DrugSubstrate for enzymatic oxidation.CYP2D6
5-Hydroxyprimaquine (5-HPQ)Key IntermediatePredicted to be highly unstable, leading to rapid auto-oxidation.(non-enzymatic oxidation)
Quinone-imine IntermediateTransient IntermediateA reactive species formed from the oxidation of 5-HPQ.(non-enzymatic conversion)
This compound (5,6-POQ)Stable End MetaboliteConsidered a stable marker for the CYP2D6-mediated activation pathway.N/A

Emerging Research Directions and Unresolved Questions

Elucidating the Relative Contributions of Hepatic vs. Erythrocytic Formation of 5,6-Orthoquinone Primaquine (B1584692)

A pivotal question in understanding the pharmacology of 5,6-Orthoquinone Primaquine is determining its primary site of formation. The conventional model posits that primaquine is first metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, to generate reactive metabolites. asm.orgasm.org These unstable intermediates, such as 5-hydroxyprimaquine (B3272956), are then thought to be transported to other tissues, including red blood cells (erythrocytes), where they may convert to the more stable this compound.

Site of Formation Proposed Mechanism Key Enzymes/Factors Supporting Evidence
Liver (Hepatic) Cytochrome P450-mediated oxidation of primaquine to unstable intermediates (e.g., 5-hydroxyprimaquine), which then convert to this compound.CYP2D6 is a key enzyme. asm.orgmdpi.comnih.govPharmacokinetic studies linking CYP2D6 genotype to metabolite levels in urine. asm.orgasm.org
Red Blood Cells (Erythrocytic) Direct, non-enzymatic oxidation of primaquine.Potentially mediated by reactive oxygen species (ROS) present in erythrocytes. d-nb.inforesearchgate.netIn vitro studies showing formation of the metabolite after incubation of primaquine with RBCs and hemoglobin. d-nb.inforesearchgate.netnih.gov

Comprehensive Understanding of this compound’s Role in Antimalarial Action vs. Cellular Oxidative Perturbation

The mechanism of action for primaquine has long been debated, but it is widely accepted that its metabolites, not the parent drug, are responsible for its effects. nih.govdrugbank.com this compound is central to this discussion, as it is implicated in both the desired antimalarial activity and the primary toxicity, hemolysis, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. researchgate.netnih.gov

The dual role of this compound stems from its ability to participate in redox cycling, a process that generates reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818). mdpi.commalariaworld.org This oxidative stress is believed to be lethal to the malaria parasite's liver stages (hypnozoites), contributing to the radical cure of P. vivax and P. ovale malaria. mdpi.comdrugbank.com

Simultaneously, this same ROS generation within red blood cells leads to oxidative damage, methemoglobin formation, and ultimately hemolysis. researchgate.netmalariaworld.orgdoi.org Recent studies using humanized mouse models have provided direct evidence that this compound is directly hemolytic to older, G6PD-deficient erythrocytes. malariaworld.orgdoi.orgnih.gov This challenges the previous notion that it is merely an inert waste product, suggesting it is a major hemolytic metabolite in its own right. researchgate.netmalariaworld.orgdoi.orgresearchgate.net A comprehensive understanding of the factors that tip the balance between therapeutic antimalarial action and toxic cellular perturbation remains a key research goal. Elucidating this could pave the way for designing new drugs that retain efficacy while minimizing hemolytic risk.

Identification of Additional Enzymes and Pathways Modulating this compound Biotransformation

While CYP2D6 is established as the primary hepatic enzyme responsible for producing the precursors to this compound, other enzymes are involved in the broader metabolism of primaquine. mdpi.comnih.gov Monoamine oxidase-A (MAO-A), for instance, converts primaquine to the inactive major plasma metabolite, carboxyprimaquine, in a competing pathway. mdpi.commalariaworld.org Other cytochrome P450 enzymes, including CYP1A2, 2B6, 3A4, and 2E1, have also been implicated in generating various phenolic metabolites of primaquine. malariaworld.org

However, the specific pathways that directly modulate the levels of this compound are not fully mapped. The discovery of its formation within erythrocytes points towards non-enzymatic pathways, but it is plausible that erythrocytic enzymes could still play a modulating role, for example, in detoxifying the ROS that drive its formation. d-nb.info Future research must focus on identifying any additional enzymes or non-enzymatic pathways, both in the liver and in peripheral tissues, that influence the formation, degradation, or redox cycling of this compound. This knowledge could uncover new targets for pharmacological intervention to enhance primaquine's safety and efficacy.

Development of Robust Biomarkers for this compound Activity in Research Settings

A significant challenge in primaquine research has been the inability to directly measure its most reactive metabolites, like 5-hydroxyprimaquine, in vivo due to their extreme instability. asm.orgasm.orgresearchgate.net This has led to the investigation of this compound as a stable surrogate biomarker. asm.orgasm.orgmdpi.com Because it is a downstream product of the active metabolic pathway, its concentration, particularly in urine, can serve as an indicator of CYP2D6 activity and the extent to which primaquine is being converted into its active forms. asm.orgmdpi.comnih.gov

Pharmacokinetic studies have successfully developed and validated methods, such as ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS), to quantify this compound in human plasma and urine. mdpi.comnih.gov Research has shown that individuals with normal CYP2D6 function (Normal Metabolizers) excrete significantly higher amounts of urinary this compound compared to those with reduced enzyme function (Intermediate Metabolizers). asm.orgresearchgate.netresearchgate.net

Parameter Finding in Pharmacokinetic Study Reference
Detection in Plasma Generally not detected or quantified in human plasma. asm.orgnih.govresearchgate.net asm.orgnih.govresearchgate.net
Detection in Urine Readily detected and measured. asm.orgmdpi.comnih.gov asm.orgmdpi.comnih.gov
Peak Measurement (Tmax) in Urine Occurs at approximately 4 hours post-dose. asm.orgresearchgate.net
Correlation with CYP2D6 Genotype Urine levels are significantly higher in Normal Metabolizers vs. Intermediate Metabolizers. asm.orgresearchgate.net

The ongoing research objective is to establish a robust correlation between the levels of this urinary biomarker and clinical outcomes, namely the radical cure of relapsing malaria. asm.orgasm.orgresearchgate.net If a clear relationship can be defined, urinary this compound could become an invaluable non-invasive tool in research settings to predict treatment efficacy and tailor therapy. asm.org

Future Directions in Synthetic Strategies for Isotopic Labeling and Analogs

To definitively trace the metabolic fate of primaquine and understand the precise origins and roles of this compound, advanced synthetic strategies are required. Isotopic labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), is a powerful tool for metabolic and pharmacokinetic studies. researchgate.net Labeled compounds can be tracked with high sensitivity and specificity using mass spectrometry, allowing researchers to distinguish the drug and its metabolites from endogenous molecules.

The synthesis of ¹³C-labeled primaquine has been reported, enabling detailed studies of its metabolic pathways. researchgate.net Future work should focus on developing efficient synthetic routes for isotopically labeled this compound itself. This would allow for precise quantification in biological samples and could be used in "spike-in" experiments to study its stability and interactions in complex biological matrices like blood.

Furthermore, synthetic chemistry will be crucial for creating novel analogs of this compound. By systematically modifying its chemical structure, researchers can probe structure-activity relationships. This could help to dissociate the structural features required for antimalarial activity from those responsible for hemolytic toxicity, guiding the rational design of the next generation of safer and more effective 8-aminoquinoline (B160924) antimalarials. mdpi.com

Q & A

Q. What minimal datasets are required to ensure reproducibility of this compound studies?

  • Methodological Answer : Include raw spectral data (NMR, MS), chromatograms (HPLC/GC retention times), and experimental conditions (solvent purity, instrument calibration logs). Supplementary materials should provide step-by-step synthesis protocols and negative controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.